ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate
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Overview
Description
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate is a chemical compound with a unique structure that includes a pyrazole ring substituted with difluoromethyl and ethyl ester groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrazole with difluoroacetyl fluoride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of phase-transfer catalysts can also enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.
Reduction: Formation of 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antipromastigote activity in molecular simulation studies.
Medicine: Explored for its antileishmanial and antimalarial properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to fit well in the active site of the enzyme LmPTR1, which is involved in the biosynthesis of folate in parasites . This interaction leads to the inhibition of the enzyme’s activity, thereby exerting its antipromastigote effects.
Comparison with Similar Compounds
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate can be compared with other similar compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ester.
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate: Similar but with the difluoromethyl group at a different position on the pyrazole ring.
These comparisons highlight the unique positioning of functional groups in this compound, which can influence its reactivity and biological activity.
Properties
CAS No. |
2680537-15-7 |
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Molecular Formula |
C9H12F2N2O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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